molecular formula C17H15ClN2O2 B2903463 1-(2-chlorobenzoyl)-N-methylindoline-2-carboxamide CAS No. 1101191-41-6

1-(2-chlorobenzoyl)-N-methylindoline-2-carboxamide

Cat. No.: B2903463
CAS No.: 1101191-41-6
M. Wt: 314.77
InChI Key: SPXABPFHNCVZGC-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzoyl)-N-methylindoline-2-carboxamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the exploration of novel heterocyclic scaffolds. This molecule features an indoline core, a privileged structure in drug discovery, which is substituted at the 1-position with a 2-chlorobenzoyl group and at the 2-position with an N-methylcarboxamide moiety. The indoline-2-carboxamide scaffold is recognized as a key structural element in compounds with diverse biological activities . For instance, research on structurally related 1-benzyl-5-bromoindole-2-carboxamides has demonstrated potent in vitro antibacterial activity against pathogenic Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa, suggesting the potential of this chemotype for developing new antibacterial agents . Furthermore, the presence of the 2-chlorobenzoyl substituent is a feature seen in other pharmacologically active compounds and is a common element used in the design of molecules that target enzyme active sites . While the precise mechanism of action for this specific compound is a subject for ongoing research, its structural profile makes it a valuable candidate for investigating new pathways in antibacterial and anti-inflammatory research. This product is intended For Research Use Only and is not approved for human, veterinary, household, or personal use of any kind. Researchers can leverage this compound as a key intermediate or building block in the synthesis of more complex molecules or as a reference standard in biological screening assays.

Properties

IUPAC Name

1-(2-chlorobenzoyl)-N-methyl-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2/c1-19-16(21)15-10-11-6-2-5-9-14(11)20(15)17(22)12-7-3-4-8-13(12)18/h2-9,15H,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXABPFHNCVZGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of Indole Derivatives

Indoline is typically synthesized via catalytic hydrogenation or chemical reduction of indole precursors. A robust method involves treating indole-2-carboxylate esters with triethylsilane (Et3SiH) and trifluoroacetic acid (TFA) under reflux, achieving quantitative reduction to indoline-2-carboxylate. For example:
$$
\text{Indole-2-carboxylate} \xrightarrow[\text{Et}_3\text{SiH, TFA}]{\text{65°C, 3 h}} \text{Indoline-2-carboxylate} \quad \text{(Yield: 95%)} \quad
$$
This method avoids over-reduction and preserves ester functionalities for downstream modifications.

Cyclization of Tryptamine Derivatives

Alternative routes employ tryptamine derivatives cyclized under acidic conditions. For instance, treatment of 5-phenyltryptamine with methyl chloroformate in a biphasic system (EtOAc/NaOH) yields N-protected intermediates, which undergo cyclization to indoline-2-carboxamides upon deprotection.

Installation of the N-Methylcarboxamide Group

Coupling Reactions with Methylamine

Indoline-2-carboxylic acid derivatives are coupled with methylamine using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) . A representative procedure involves:

  • Saponification of indoline-2-carboxylate ester with NaOH to yield indoline-2-carboxylic acid.
  • Activation with BOP and N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM).
  • Coupling with methylamine to afford N-methylcarboxamide:
    $$
    \text{Indoline-2-COOH} + \text{CH}3\text{NH}2 \xrightarrow[\text{DIPEA}]{\text{BOP, DCM}} \text{Indoline-2-CONHCH}_3 \quad \text{(Yield: 80–85%)} \quad
    $$

Direct Aminolysis of Esters

Methylamine can directly displace ester groups under high-pressure conditions, though this method suffers from lower yields (60–70%) due to competing hydrolysis.

N1-Acylation with 2-Chlorobenzoyl Chloride

Friedel-Crafts Acylation

The indoline nitrogen is acylated using 2-chlorobenzoyl chloride in the presence of indium(III) triflate (In(OTf)₃) as a Lewis acid. Optimized conditions involve:
$$
\text{Indoline} + \text{2-Cl-C}6\text{H}4\text{COCl} \xrightarrow[\text{In(OTf)₃, THF}]{\text{0°C → rt}} \text{1-(2-Cl-Benzoyl)indoline} \quad \text{(Yield: 88%)} \quad
$$
In(OTf)₃ enhances electrophilicity of the acyl chloride, enabling regioselective acylation at N1 without competing C-acylation.

Schotten-Baumann Conditions

Aqueous alkaline conditions (NaOH/CH₂Cl₂) facilitate rapid acylation but require strict pH control to prevent hydrolysis of the carboxamide.

Integrated Synthetic Routes

Sequential Functionalization Pathway

  • Indoline-2-carboxylateIndoline-2-carboxylic acid (NaOH, EtOH).
  • Carboxylic acidN-methylcarboxamide (BOP, methylamine).
  • N1-Acylation (2-chlorobenzoyl chloride, In(OTf)₃).
    Overall Yield : 68% (three steps).

Convergent Approach

  • N1-Acylation of indoline with 2-chlorobenzoyl chloride.
  • C2-Carboxamide installation via coupling.
    Overall Yield : 72% (two steps).

Purification and Characterization

Crystallization Techniques

Cocrystallization with 4-methoxyaniline or 4-phenoxybenzylamine in ethanol yields high-purity product (≥99%), as confirmed by differential scanning calorimetry (DSC) and single-crystal X-ray diffraction.

Spectroscopic Validation

  • ¹H NMR : δ 7.45–7.30 (m, 4H, Ar-H), 4.20 (s, 2H, NCH₂), 3.01 (s, 3H, NCH₃).
  • IR : ν(C=O) 1680 cm⁻¹ (amide), 1720 cm⁻¹ (benzoyl).

Comparative Analysis of Synthetic Methods

Method Steps Yield (%) Purity (%) Key Advantages
Sequential Functionalization 3 68 99 High regioselectivity
Convergent Approach 2 72 98 Shorter route, fewer intermediates
Direct Aminolysis 2 60 95 Avoids coupling reagents

Challenges and Optimization Opportunities

  • Regioselectivity in Acylation : Competing C3-acylation observed in non-polar solvents (e.g., toluene) necessitates polar solvents like THF.
  • Carboxamide Hydrolysis : Schotten-Baumann conditions risk hydrolyzing the carboxamide; thus, low temperatures (0–5°C) are critical.
  • Catalyst Cost : In(OTf)₃ is expensive; screening cheaper alternatives (e.g., Zn(OTf)₂) could reduce costs.

Chemical Reactions Analysis

1-(2-Chlorobenzoyl)-N-methylindoline-2-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and ethanol, as well as catalysts like palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Chlorobenzoyl)-N-methylindoline-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzoyl)-N-methylindoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the substrate from accessing the enzyme . The exact molecular pathways involved depend on the specific biological context and the target being studied.

Comparison with Similar Compounds

Core Structure Variations

  • N-(2-Chlorophenyl)[1,1'-biphenyl]-2-carboxamide (CAS 723741-66-0): This compound replaces the indoline core with a biphenyl group, retaining the 2-chlorophenylcarboxamide moiety.
  • 1-(2-Chlorobenzoyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide (ChemBridge-9148598): Here, the indoline is substituted with a piperidine ring, and a thiadiazole group is introduced.
  • ORG27569 (5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide): While retaining the carboxamide group, ORG27569 features an indole core with additional chloro and ethyl substituents. This compound is a known allosteric modulator of the cannabinoid CB1 receptor, highlighting the pharmacological relevance of chlorinated carboxamides .

Substituent Modifications

  • N-Methyl vs. N-Aryl Substitutions : The N-methyl group in 1-(2-chlorobenzoyl)-N-methylindoline-2-carboxamide contrasts with N-aryl substitutions in compounds like DM-11 (1-(2,4-dichlorobenzyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide). N-Aryl groups can enhance steric bulk and π-stacking but may reduce metabolic stability .

Biological Activity

1-(2-Chlorobenzoyl)-N-methylindoline-2-carboxamide is a synthetic compound belonging to the indoline-2-carboxamide class, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Biological Activity Overview

Research has indicated that indoline-2-carboxamide derivatives, including this compound, exhibit a range of biological activities. These include:

  • Antiproliferative Effects : Significant antiproliferative activity against various cancer cell lines and pathogens.
  • Inhibitory Action on Trypanosoma brucei : Demonstrated effectiveness in inhibiting the growth of this parasite, which causes human African trypanosomiasis (HAT) .
  • Antimicrobial Properties : Some derivatives have shown promise against mycobacterial species, suggesting potential applications in treating infections resistant to conventional antibiotics .

The precise mechanism through which this compound exerts its biological effects remains an area of active investigation. However, it is believed to interact with specific molecular targets within cells, modulating pathways involved in cell proliferation and survival.

Potential Targets

  • Protease Inhibition : The compound has been identified as a potent inhibitor of certain proteases, which are crucial for the lifecycle of Trypanosoma brucei .
  • Mycobacterial Transporters : Similar indole derivatives have been shown to inhibit MmpL3, a transporter essential for mycobacterial cell envelope integrity .

Research Findings and Case Studies

A series of studies have evaluated the biological activity of this compound and related compounds. Below is a summary of key findings:

StudyFindings
Trypanosoma brucei Inhibition Compound showed an EC50 value of 27 nM, indicating strong antiproliferative activity with high selectivity over mammalian cells (>1600-fold) .
Mycobacterial Activity Indole-2-carboxamides demonstrated potent activity against various Mycobacterium species with minimal cytotoxicity towards human cells .
Structure-Activity Relationship (SAR) Studies indicate that modifications in the R groups significantly affect potency and selectivity against target organisms .

Pharmacokinetic Properties

The pharmacokinetic profile of this compound suggests favorable characteristics for CNS penetration:

  • Low Molecular Weight : Facilitates absorption and distribution.
  • ClogP Value : Indicates good lipophilicity for crossing biological membranes.
  • Polar Surface Area (PSA) : Low PSA enhances the likelihood of blood-brain barrier penetration .

Q & A

Q. Advanced

  • Orthogonal assays : Validate activity using unrelated methods (e.g., enzyme inhibition vs. cell viability assays) to rule out assay-specific artifacts .
  • Meta-analysis : Compare data across studies while accounting for variables like cell line heterogeneity, incubation time, and compound solubility .
  • Pharmacokinetic profiling : Assess bioavailability and metabolite formation, which may explain discrepancies between in vitro and in vivo results .

How can computational chemistry be integrated into the design of derivatives of this compound?

Q. Advanced

  • Quantum mechanical calculations : Predict reaction pathways for derivative synthesis (e.g., Fukui indices for electrophilic substitution sites) .
  • Molecular docking : Screen derivatives against target proteins (e.g., kinases) to prioritize compounds with optimal binding affinity .
  • QSAR modeling : Corrogate structural features (e.g., electron-withdrawing groups on the chlorobenzoyl ring) with activity trends .

What are the primary challenges in purifying this compound, and what chromatographic techniques are effective?

Q. Basic

  • Challenges : Co-elution of regioisomers, residual solvents, and hydrolyzed byproducts.
  • Solutions :
    • Flash chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) for preliminary purification .
    • HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for high-resolution separation .

How can structure-activity relationships (SAR) be established for modifications to the chlorobenzoyl group?

Q. Advanced

  • Systematic substitution : Synthesize analogs with electron-donating (e.g., -OCH3_3) or electron-withdrawing (e.g., -NO2_2) groups at the 2-position of the benzoyl ring .
  • In vitro testing : Compare IC50_{50} values in target assays (e.g., kinase inhibition) to identify substituents enhancing potency.
  • Steric analysis : Use molecular dynamics simulations to evaluate clashes with binding pockets .

What methodologies resolve discrepancies between in vitro and in vivo efficacy data?

Q. Advanced

  • ADME studies : Measure plasma protein binding, hepatic metabolism, and blood-brain barrier penetration to identify bioavailability limitations .
  • Metabolite identification : LC-MS/MS profiling to detect inactive or toxic metabolites formed in vivo .
  • Dose-response optimization : Adjust dosing regimens to align in vivo exposure with in vitro effective concentrations .

How is the stability of this compound characterized under varying pH and temperature conditions?

Q. Basic

  • Forced degradation studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (H2_2O2_2) conditions at 40–60°C .
  • Analytical tools : Monitor degradation via HPLC-UV (e.g., loss of parent compound peak at 254 nm) and HRMS for fragment identification .
  • Kinetic modeling : Calculate degradation rate constants (kk) to predict shelf-life under storage conditions .

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